molecular formula C16H19BrO B12650381 1-Bromo-4-hexyloxynaphthalene CAS No. 66052-08-2

1-Bromo-4-hexyloxynaphthalene

Cat. No.: B12650381
CAS No.: 66052-08-2
M. Wt: 307.22 g/mol
InChI Key: IDDQEDUFJYAFOE-UHFFFAOYSA-N
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Description

1-Bromo-4-hexyloxynaphthalene is an organic compound with the molecular formula C16H19BrO and a molecular weight of 307.23 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a hexyloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-hexyloxynaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by etherification. The bromination of naphthalene typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

The etherification step involves the reaction of the brominated naphthalene with hexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-Bromo-4-hexyloxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the hexyloxy group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-hexyloxynaphthalene is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hexyloxy group can influence the compound’s interactions with biological molecules, making it a valuable intermediate in drug development and other applications .

Properties

CAS No.

66052-08-2

Molecular Formula

C16H19BrO

Molecular Weight

307.22 g/mol

IUPAC Name

1-bromo-4-hexoxynaphthalene

InChI

InChI=1S/C16H19BrO/c1-2-3-4-7-12-18-16-11-10-15(17)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3

InChI Key

IDDQEDUFJYAFOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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